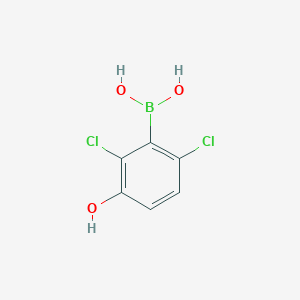
(2,6-Dichloro-3-hydroxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-3-hydroxyphenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 3-hydroxyphenylboronic acid, is subjected to halogenation using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 6 positions of the phenyl ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large quantities of 3-hydroxyphenylboronic acid are halogenated using industrial-scale chlorination equipment.
Continuous Purification: The crude product is continuously purified using industrial-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: (2,6-Dichloro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinone Derivatives: Formed through oxidation of the hydroxyl group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution of chlorine atoms.
科学研究应用
(2,6-Dichloro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (2,6-Dichloro-3-hydroxyphenyl)boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium-carbon bond.
Reductive Elimination: The final step involves reductive elimination, where the palladium catalyst is regenerated, and the biaryl product is formed.
Molecular Targets and Pathways: In biological applications, this compound targets specific biomolecules, forming stable complexes that can be used for drug delivery or therapeutic purposes.
相似化合物的比较
(2,6-Difluoro-3-hydroxyphenyl)boronic acid: Similar structure but with fluorine atoms instead of chlorine.
(2,6-Dibromo-3-hydroxyphenyl)boronic acid: Similar structure but with bromine atoms instead of chlorine.
(2,6-Dimethyl-3-hydroxyphenyl)boronic acid: Similar structure but with methyl groups instead of chlorine.
Uniqueness: (2,6-Dichloro-3-hydroxyphenyl)boronic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and stability in various chemical reactions. The chlorine atoms can also be selectively substituted, providing a versatile platform for further functionalization.
属性
分子式 |
C6H5BCl2O3 |
|---|---|
分子量 |
206.82 g/mol |
IUPAC 名称 |
(2,6-dichloro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H |
InChI 键 |
SBHVNJZSAFGPBT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1Cl)O)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



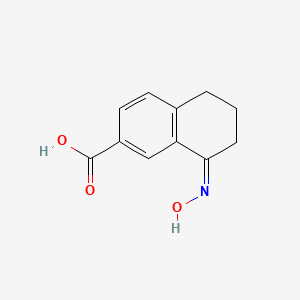
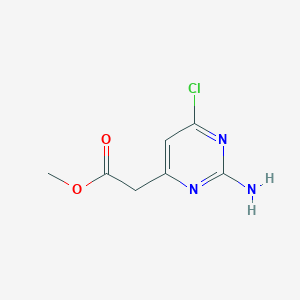
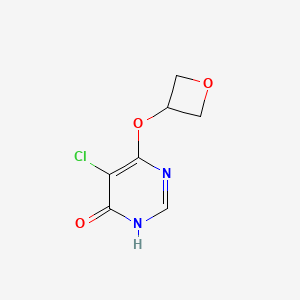

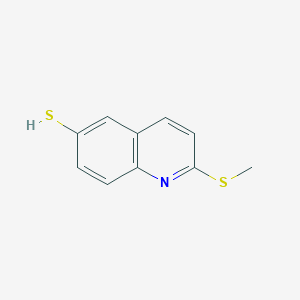
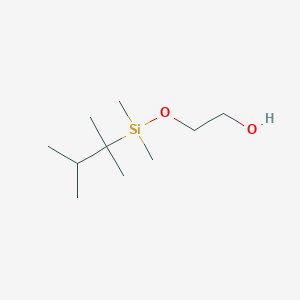



![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)



